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Key Findings on Veliparib in HRP Ovarian Cancer

The table below summarizes the core efficacy data from the Phase 3 VELIA trial for HRP and BRCA wild-
type (BRCAwt) patient subgroups.

Median Hazard
) Treatment . o
Population /| Subgroup Arm PFS Ratio (HR) Key Findings
(Months) vs. Control
HRP (Homologous Veliparib- 15.0 0.765 Confirmed benefit of
Recombination Throughout veliparib in the HRP
Proficient) [1] population. [1]
Control 115 - -
(Chemo only)
BRCAwt (BRCA wild- Veliparib- 18.0* 0.70* Benefit consistent in the
type) [2] [3] Throughout broader BRCAwt group,
which includes both HRD
and HRP patients. [2] [3]
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Median Hazard
. Treatment . o
Population /| Subgroup Arm PFS Ratio (HR) Key Findings
(Months) vs. Control
Control 12.9* -- --
(Chemo only)
Paclitaxel Schedule in  Dose-Dense 18.0* 0.70* Suggests dose-dense
BRCAwt (Pooled (Weekly) paclitaxel may be a more
Arms) [2] [3] effective backbone for this
regimen. [2] [3]
Every-3- 12.9* - -

Weeks

*Data derived from paclitaxel schedule analysis in pooled treatment arms. [2] [3]

Experimental & Clinical Protocol

The VELIA/GOG-3005 trial (NCT02470585) serves as the primary reference for the use of veliparib in
newly diagnosed high-grade serous ovarian cancer (HGSOC). [3] The following workflow outlines the trial

design.

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34930617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399938/
https://pubmed.ncbi.nlm.nih.gov/34930617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399938/
https://pubmed.ncbi.nlm.nih.gov/34930617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399938/
https://www.smolecule.com/products/s548583?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399938/
https://www.smolecule.com/products/s548583?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Patient Enrollment:
Newly Diagnosed Stage IlI-IV HGSOC

:

Stratification & 1:1:1 Randomization

'

Arm A: Control Arm B: Veliparib-Combination Only Arm C: Veliparib-Throughout
Carboplatin/Paclitaxel + Placebo Carboplatin/Paclitaxel + Veliparib Carboplatin/Paclitaxel + Veliparib
- Placebo Maintenance - Placebo Maintenance - Veliparib Maintenance

i

Combination Phase:
6 Cycles (21-day cycles)

Maintenance Phase:

Up to 30 Cycles

Primary Endpoint:
Investigator-Assessed PFS

Click to download full resolution via product page

Key Methodological Details:

¢ Patient Population: Women with previously untreated, Stage IlI-1V high-grade serous epithelial
ovarian, fallopian tube, or primary peritoneal carcinoma. [3]

e Combination Therapy (6 cycles): Veliparib (150 mg orally twice daily) or placebo is given alongside
carboplatin (AUC 6) and paclitaxel. Paclitaxel can be chosen as either 80 mg/m? weekly (dose-
dense) or 175 mg/m? every 3 weeks. [2] [3]

e Maintenance Therapy (Up to 30 cycles): Following successful combination therapy, patients
continue with either veliparib (300 mg twice daily, increasing to 400 mg twice daily if tolerated) or
placebo. [3]
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e Biomarker Assessment: HRD status was determined using the Myriad myChoice CDx assay. HRP
was defined as a Genomic Instancy Score (GIS) <33 in the absence of a detectable BRCA mutation.

[3] [1]

Mechanism of Chemosensitization

The following diagram illustrates the proposed mechanism by which veliparib sensitizes HRP cancer cells to

platinum-based chemotherapy.
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Key Mechanistic Insights:

e Targeting DNA Repair: While HRP cells can proficiently repair double-strand breaks via Homologous
Recombination, they remain dependent on other DNA repair pathways like Base Excision Repair
(BER), which is critically managed by PARP. [4] [5]

¢ Synthetic Lethality with Chemotherapy: Platinum agents cause DNA crosslinks. Veliparib inhibits
BER, trapping PARP on DNA and preventing the repair of routine single-strand breaks. During DNA
replication, these unresolved lesions can collapse replication forks, leading to lethal double-strand
breaks that overwhelm the cancer cell's repair capacity, ultimately triggering cell death. [4] [6] [5]

e Weaker PARP Trapping: An important characteristic of veliparib is that it is a potent catalytic
inhibitor of PARP but has a relatively weaker ability to "trap” PARP on DNA compared to other PARP
inhibitors like olaparib or niraparib. This property is believed to contribute to its more favorable safety
profile and better tolerability when combined with full-dose chemotherapy. [4] [6]

Frequently Asked Questions (FAQS)

Q1: Is there evidence of veliparib's activity during the initial chemotherapy phase in HRP patients?
Yes. An exploratory analysis showed that by the third cycle of chemotherapy, a significantly higher
proportion of patients receiving veliparib (pooled arms) achieved a >90% reduction in CA-125 levels
compared to the control arm (34% vs 23%). This early biomarker response was also observed in the HRP

and BRCAwt subgroups, indicating rapid chemosensitization. [1]

Q2: What was the safety profile of the veliparib combination in HRP patients? The regimen was
considered tolerable. The primary added toxicities were hematological. Furthermore, analyses confirmed that
germline BRCA mutation status did not impact the safety profile, meaning HRP patients did not
experience unexpectedly different or increased toxicity. [2] [3] The choice of paclitaxel schedule influenced
toxicity, with the dose-dense (weekly) schedule being associated with a higher incidence of Grade 3/4

neutropenia, fatigue, and anemia compared to the every-3-week schedule. [2] [3]

Q3: Why use veliparib instead of other PARP inhibitors for chemosensitization in HRP patients? The
key differentiator is tolerability. As noted in the mechanism section, veliparib is a less potent "PARP
trapper” than some other inhibitors. [4] [6] This pharmacological characteristic has allowed it to be

successfully combined with full-dose, first-line chemotherapy (carboplatin and paclitaxel) in clinical trials
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without requiring significant dose reductions of the chemotherapies, which has been a challenge with other,

more potent PARP inhibitors. [4] [6]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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